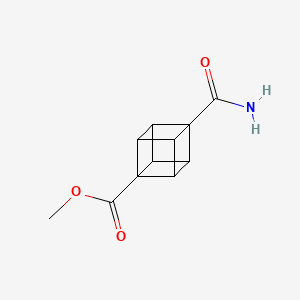

Methyl 4-carbamoylcubane-1-carboxylate

説明

BenchChem offers high-quality Methyl 4-carbamoylcubane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-carbamoylcubane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 4-carbamoylcubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEETXMAXTWYFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141265 | |

| Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-27-3 | |

| Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling & Synthetic Utility of Methyl 4-carbamoylcubane-1-carboxylate

[1][2]

Executive Summary

Methyl 4-carbamoylcubane-1-carboxylate (CAS: 24539-27-3) represents a critical "escape from flatland" motif in modern medicinal chemistry.[1] As a 1,4-disubstituted cubane derivative, it serves as a geometrically precise, pharmacokinetically superior bioisostere for para-substituted benzene rings (e.g., methyl 4-carbamoylbenzoate).[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its structural parameters, physicochemical data, and synthetic pathways. It is designed for researchers seeking to leverage the cubane scaffold to improve solubility, metabolic stability, and vector alignment in drug discovery programs.

Molecular Architecture & Structural Analysis[1]

The Cubane Core

Unlike the planar benzene ring, the cubane core (

-

High Acidity: The C-H bonds are more acidic (

) than typical alkanes. -

Strain Energy: The cage possesses immense strain energy (~166 kcal/mol), which dictates its reactivity profile and thermal properties.

-

Vector Alignment: The 1,4-substitution vector (body diagonal) is 5.15 Å, closely mimicking the para-substitution vector of benzene (5.7 Å), making it an ideal steric match.

Structural Comparison (Bioisosterism)

The following diagram illustrates the geometric relationship between the benzene analog and the cubane bioisostere.

Figure 1: Geometric comparison showing the transition from a planar aromatic system to the 3D cubane scaffold.

Physicochemical Profile

The introduction of the cubane core significantly alters the physicochemical landscape compared to its aromatic counterpart. The lack of

Key Metrics Table[1][3]

| Property | Methyl 4-carbamoylcubane-1-carboxylate | Methyl 4-carbamoylbenzoate (Analog) | Impact of Bioisosterism |

| CAS Number | 24539-27-3 | 3946-29-0 | N/A |

| Formula | +2 Carbons, +2 Hydrogens | ||

| Mol.[1][2] Weight | 205.21 g/mol | 179.17 g/mol | Slight increase |

| Melting Point | 235 – 240 °C | 218 – 220 °C | Increased lattice energy (H-bonding + dipole) |

| LogP (Calc) | ~0.65 | ~1.12 | Reduced lipophilicity (improved water solubility) |

| Topological PSA | 69.4 Ų | 69.4 Ų | Identical polar surface area |

| H-Bond Donors | 1 | 1 | Unchanged |

| H-Bond Acceptors | 3 | 3 | Unchanged |

Data Sources: Boron Molecular [1], Molbase [2], PubChem [3].

Solubility & Lipophilicity

The cubane derivative exhibits lower lipophilicity (LogP) than the benzene analog. This is a critical advantage in drug design, where high lipophilicity is often linked to poor metabolic stability and toxicity. The spherical shape of the cubane core disrupts crystal packing differently than flat benzene rings, often leading to higher solubility in organic solvents used in library synthesis (DCM, THF).

Synthetic Pathways & Manufacturing[1]

The synthesis of Methyl 4-carbamoylcubane-1-carboxylate requires careful handling of the strained cage to prevent ring opening.[1] The most robust route utilizes the Mixed Anhydride Method starting from the mono-acid precursor.[1]

Synthesis Workflow (Graphviz)

Figure 2: Synthetic route via mixed anhydride activation.

Detailed Experimental Protocol

Note: This protocol is derived from standard cubane functionalization methodologies [4, 5].

Reagents:

-

4-(Methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq)[1]

-

Ethyl chloroformate (1.1 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Ammonia (gas or 0.5M in dioxane) (Excess)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 4-(methoxycarbonyl)cubane-1-carboxylic acid and anhydrous THF (0.1 M concentration) under an argon atmosphere.

-

Activation: Cool the solution to -10°C using an ice/salt bath. Add Triethylamine dropwise, followed by the slow addition of Ethyl chloroformate.[3] Stir for 30 minutes. Observation: Formation of a white precipitate (TEA·HCl) indicates successful mixed anhydride formation.

-

Amidation: Introduce ammonia source. If using gas, bubble gently for 15 minutes. If using solution, add dropwise.[3][4][5] Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with water. Extract the aqueous layer with Ethyl Acetate (3x).[4][5] Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. -

Purification: The crude solid is typically pure enough for use.[1] If necessary, recrystallize from Methanol/Ether or purify via flash chromatography (SiO2, 5% MeOH in DCM).

Stability & Reactivity Profile

Thermal Stability

Despite its high strain energy, the cubane skeleton is kinetically stable due to the lack of accessible decomposition pathways that conserve orbital symmetry.

-

Decomposition Temperature: >200°C.[1]

-

Handling: Stable at room temperature. Can be stored indefinitely under standard laboratory conditions (dry, dark).

Hydrolytic Stability[1]

-

Ester Moiety (C1): Susceptible to base-catalyzed hydrolysis (saponification) to the carboxylic acid.[1] Stable to mild acid.[1]

-

Amide Moiety (C4): Significantly more robust than the ester. Requires harsh conditions (conc. HCl, reflux or strong base, heat) to hydrolyze.

-

Selectivity: The ester can be selectively hydrolyzed to the 4-carbamoylcubane-1-carboxylic acid using 1.0 eq of LiOH in THF/H2O, preserving the amide [5].[1]

References

-

Boron Molecular. Cubanes Product Catalog - Methyl 4-carbamoylcubane-1-carboxylate (BM1979).[1][6] Retrieved from

-

Molbase. Methyl 4-carbamoylcubane-1-carboxylate Properties. Retrieved from

-

PubChem. 4-Methoxycarbonylcubanecarboxylic acid (Precursor Data). CID 369179.[1] Retrieved from

-

Tsanaktsidis, J., et al. (2018). Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. Patent WO2018069222A1.[1] Retrieved from

-

Chalmers, B. A., et al. (2016). Thermal and sensitiveness determination of cubanes. University of Queensland.[1] Retrieved from

Sources

- 1. 1202-24-0|trans-Methyl 4-carbamoylcyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. boronmolecular.com [boronmolecular.com]

Methyl 4-carbamoylcubane-1-carboxylate as a Benzene Bioisostere: Escaping Flatland in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition from planar, sp²-hybridized molecular architectures to three-dimensional, sp³-rich frameworks—often referred to as "escaping flatland"—is a defining strategy in modern drug discovery. This paradigm shift aims to enhance the physicochemical and pharmacokinetic profiles of lead compounds. Among the most fascinating 3D scaffolds is cubane , a Platonic solid hydrocarbon.

Specifically, Methyl 4-carbamoylcubane-1-carboxylate (CAS: 24539-27-3)[1] has emerged as a highly specialized, commercially available building block. It serves as a direct bioisosteric replacement for para-substituted benzene rings (such as terephthalamide or para-benzamide derivatives). This whitepaper details the mechanistic rationale, safety profiling, and validated experimental protocols for incorporating this strained cage hydrocarbon into pharmaceutical workflows.

The Mechanistic Rationale: Validating Eaton’s Hypothesis

In 1992, Philip Eaton hypothesized that cubane could act as a bioisostere for benzene. This was definitively validated in 2016 by Tsanaktsidis, Williams, and Savage, who demonstrated that cubane analogues of clinical drugs often display equal or superior bioactivity compared to their benzene counterparts[2].

The substitution is geometrically justified: the through-body diagonal distance between diagonally opposed carbon atoms in a cubane ring is 2.72 Å , which is nearly identical to the 2.79 Å distance across the diameter of a planar benzene ring[3]. Consequently, a 1,4-disubstituted cubane like Methyl 4-carbamoylcubane-1-carboxylate perfectly mimics the spatial vector of a para-substituted benzene ring, allowing it to fit into the same receptor binding pockets without causing steric clashes.

Physicochemical and Pharmacokinetic Advantages

-

Enhanced Aqueous Solubility: Planar benzene rings frequently suffer from poor solubility due to strong intermolecular π-π stacking, which drives up crystal lattice energy. The 3D spherical nature of the cubane scaffold disrupts these planar stacking interactions, significantly lowering the lattice energy and improving pH-independent solubility,[4].

-

Metabolic Stability (CYP450 Resistance): The extreme ring strain of the cubane skeleton forces its C–C bonds to bend, which in turn increases the s-character of the exocyclic C–H bonds[5]. This heightened s-character strengthens the C–H bonds, rendering them highly resistant to cytochrome P450-mediated oxidative metabolism, a common liability for traditional aromatic rings[4].

Conceptual workflow of bioisosteric replacement from planar benzene to 3D cubane scaffold.

Chemical Profiling & Critical Safety Protocols

Expertise & Causality: Working with cubanes requires a deep understanding of their thermodynamic instability. The standard enthalpy of formation for cubane places it in a very high-energy well, with a strain energy of approximately 161.5 kcal/mol [5].

While the unsubstituted cubane core is kinetically stable, the introduction of specific electron-withdrawing or hydrogen-bonding functional groups can drastically activate the scaffold. Research by Dallaston et al. (2019) demonstrated that 4-carbamoylcubane-1-carboxylic acid and its derivatives exhibit highly exothermic decomposition and high impact sensitivity, placing them in the secondary explosive range (Figure of Insensitiveness, F of I = 90)[6].

Mandatory Handling Directives:

-

Temperature Control: Never subject Methyl 4-carbamoylcubane-1-carboxylate or its free acid to temperatures exceeding 80°C. Standard refluxing conditions used for benzene derivatives (e.g., SOCl₂ reflux for acid chloride formation) will cause catastrophic thermal decomposition.

-

Mechanical Shock: Avoid aggressive mechanical grinding or exposure to high-impact forces.

-

Scale: Limit exploratory synthetic steps to <500 mg scale behind a blast shield until the thermal profile of the specific target analog is established via Differential Scanning Calorimetry (DSC).

Quantitative Data Comparison

The following table summarizes the structural and physicochemical shifts expected when replacing a para-substituted benzene with a 1,4-disubstituted cubane.

| Property | para-Substituted Benzene | 1,4-Disubstituted Cubane |

| Geometry (Vector Distance) | 2.79 Å (Diameter) | 2.72 Å (Body Diagonal) |

| Hybridization | sp² (Planar, 2D) | sp³ (Spherical, 3D) |

| Strain Energy | 0 kcal/mol | ~161.5 kcal/mol |

| C-H Bond s-character | ~33% | >33% (Highly bent bonds) |

| Metabolic Liability | High (CYP450 Epoxidation) | Low (Steric/Electronic Resistance) |

| Aqueous Solubility | Generally Poor (π-π stacking) | Improved (Disrupted stacking) |

Experimental Methodology: Self-Validating Bioisosteric Replacement

To seamlessly integrate Methyl 4-carbamoylcubane-1-carboxylate into a drug discovery pipeline, chemists must utilize ultra-mild conditions. The following protocol details the saponification and subsequent amide coupling of the cubane building block to a target pharmacophore (amine).

Phase 1: Mild Saponification

Causality: The methyl ester must be hydrolyzed to the free carboxylic acid to enable coupling. LiOH at 0°C is chosen over harsh acidic hydrolysis to prevent ring-opening or thermal degradation of the strained cage.

-

Setup: Dissolve Methyl 4-carbamoylcubane-1-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Cool the solution to 0°C in an ice bath.

-

Reaction: Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature.

-

Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench with 1N HCl, and analyze via LC-MS. Do not proceed until the methyl ester mass (m/z 205.2 [M+H]⁺) has completely disappeared and the free acid (m/z 192.2 [M+H]⁺) is the sole peak. This ensures no unreacted starting material contaminates the downstream coupling.

-

Workup: Acidify the mixture to pH 3 using 1N HCl at 0°C. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30°C) to yield 4-carbamoylcubane-1-carboxylic acid.

Phase 2: Room-Temperature Amide Coupling

Causality: Because the resulting 4-carbamoylcubane-1-carboxylic acid is thermally and impact sensitive[6], traditional activation via oxalyl chloride is unsafe. HATU is utilized to drive the coupling efficiently at room temperature.

-

Activation: Dissolve the cubane-acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: Confirm the consumption of the activated cubane intermediate via LC-MS.

-

Purification: Quench with water, extract with EtOAc, and purify the crude product using reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the final bioisosteric analog.

Step-by-step synthetic protocol for cubane functionalization emphasizing mild conditions.

Conclusion

Methyl 4-carbamoylcubane-1-carboxylate represents a powerful, structurally validated tool for modern medicinal chemistry. By acting as a 3D bioisostere for para-substituted benzene, it allows researchers to systematically engineer "flat" drug candidates into highly soluble, metabolically robust therapeutics. However, the inherent strain energy of the cubane core demands rigorous adherence to mild, self-validating synthetic protocols to ensure both chemical integrity and laboratory safety.

References

-

Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres Source: ChemRxiv URL:[Link] (Referenced as[3])

-

Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor Source: ACS Omega (2023) URL:[Link] (Referenced as[4])

-

Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere Source: Angewandte Chemie International Edition / PubMed (2016) URL:[Link] (Referenced as[2])

-

Bent Bonds in Cubane Source: ResearchGate URL:[Link] (Referenced as[5])

-

Buy Methyl 4-carbamoylcubane-1-carboxylate (CAS: 24539-27-3) Source: Boron Molecular URL:[Link] (Referenced as[1])

-

Thermal and Sensitiveness Determination of Cubanes: Towards Cubane-Based Fuels for Infrared Countermeasures Source: Chemistry - A European Journal / PubMed (2019) URL:[Link] (Referenced as[6])

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal and Sensitiveness Determination of Cubanes: Towards Cubane-Based Fuels for Infrared Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Methyl 4-carbamoylcubane-1-carboxylate: A Technical Guide for Drug Development

Executive Summary

The integration of highly strained polycyclic hydrocarbons into pharmaceutical pipelines represents a paradigm shift in modern drug discovery. Methyl 4-carbamoylcubane-1-carboxylate, a 1,4-disubstituted cubane derivative, is increasingly utilized as a rigid, three-dimensional bioisostere for para-substituted benzene rings. However, the inherent thermodynamics of the cubane core—characterized by immense angular strain—presents unique challenges for chemical stability, scale-up safety, and formulation. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of Methyl 4-carbamoylcubane-1-carboxylate, detailing the causality behind its structural resilience and outlining field-proven protocols for thermal hazard assessment.

The Cubane Paradox: Strain Energy vs. Kinetic Trapping

Unsubstituted cubane (

Despite this thermodynamic instability, cubane derivatives exhibit remarkable kinetic stability. The causality behind this resilience lies in orbital symmetry. The rigid, caged geometry dictates that any concerted thermal ring-opening or rearrangement (e.g., to cyclooctatetraene) violates the Woodward-Hoffmann rules for orbital symmetry conservation. Consequently, the activation energy (

Caption: Thermodynamic and kinetic factors governing the stability of cubane bioisosteres.

Structural and Electronic Profile of Methyl 4-carbamoylcubane-1-carboxylate

The thermodynamic stability of Methyl 4-carbamoylcubane-1-carboxylate is heavily modulated by its 1,4-substituents: a methyl ester and a carbamoyl (amide) group. These functional groups influence both the electronic landscape of the cage and its solid-state thermodynamics.

Electronic Effects on Isomerization

Both the ester and carbamoyl moieties act as strong electron-withdrawing groups (EWGs). In the context of electrophilic attack or transition-metal-mediated isomerization (such as Ag+ or Pd2+ catalyzed rearrangement to cuneane), the reaction mechanism relies on the formation of carbocation intermediates. EWGs at the 1,4-positions actively destabilize potential tertiary carbocations at the cubyl carbons[3]. This electronic destabilization raises the transition state energy, thereby enhancing the kinetic barrier against degradation and unwanted structural isomerization.

Solid-State Thermodynamics and Intermolecular Forces

Unsubstituted cubane has a high tendency to sublime due to weak intermolecular forces (enthalpy of sublimation ~54.8 kJ/mol)[1]. In contrast, Methyl 4-carbamoylcubane-1-carboxylate benefits from a robust solid-state stabilization network. The carbamoyl group acts as both a hydrogen bond donor and acceptor, while the ester group functions as a hydrogen bond acceptor[4]. This extensive 3D hydrogen-bonding network significantly lowers the solid-phase enthalpy of formation (

Table 1: Comparative Thermodynamic Parameters of Cubane Systems

| Thermodynamic Parameter | Unsubstituted Cubane | 1,4-Disubstituted Cubanes (General) | Methyl 4-carbamoylcubane-1-carboxylate (Estimated) |

| Ring Strain Energy | 667.2 - 681.0 kJ/mol | ~660 - 680 kJ/mol | ~670 kJ/mol |

| Gas-Phase | 603.4 ± 4.0 kJ/mol | Variable (Substituent dependent) | > 400 kJ/mol |

| Solid-Phase | 548.6 ± 4.5 kJ/mol | Lowered by lattice energy | Lowered by H-bonding network |

| Enthalpy of Sublimation | 54.8 ± 2.0 kJ/mol | Higher than cubane | Significantly higher (due to H-bonds) |

| DSC Decomposition Exotherm | ~435 kJ/mol | ~64% of strain energy | ~420 - 440 kJ/mol |

Thermal Hazards and Decomposition Kinetics

Despite their kinetic trapping, cubanes are highly energetic materials. When thermal energy applied to the system exceeds the kinetic barrier, the carbon cage ruptures, releasing a massive amount of stored strain energy. Differential Scanning Calorimetry (DSC) studies on functionalized cubanes reveal a consistent thermodynamic behavior: approximately 64% of the theoretical ring strain energy is released as an exothermic enthalpy of decomposition (

Experimental Protocol: Evaluating Thermodynamic Stability

To accurately profile the thermodynamic stability and thermal hazards of Methyl 4-carbamoylcubane-1-carboxylate, a self-validating analytical workflow utilizing DSC is required.

Causality of Experimental Design: Cubane derivatives can sublime prior to decomposition. If analyzed in an open or vented pan, the endothermic phase transition (sublimation) will overlap with and mask the exothermic decomposition signal, leading to a dangerous underestimation of the thermal hazard. Therefore, the use of high-pressure sealed crucibles is strictly mandatory.

Step-by-Step Methodology: Thermal Hazard Assessment via DSC

-

Instrument Calibration: Calibrate the DSC instrument using an Indium standard to ensure absolute temperature accuracy (onset at 156.6°C) and to validate the enthalpic response of the sensor.

-

Sample Preparation: Weigh precisely 1.0 to 3.0 mg of Methyl 4-carbamoylcubane-1-carboxylate into a high-pressure, gold-plated or stainless-steel crucible. Seal the crucible using a specialized hydraulic press capable of ensuring the seal withstands internal gas pressures up to 150 bar.

-

Baseline Establishment: Run an empty sealed crucible under identical experimental conditions (e.g., 10°C/min heating rate from 25°C to 400°C under a constant

purge) to establish a pristine thermal baseline. -

Thermal Ramping: Subject the sample to a linear heating rate of 10°C/min. Monitor the thermogram for the endothermic melting peak, followed immediately by the sharp exothermic decomposition peak.

-

Data Integration & Validation: Subtract the established baseline from the sample run. Integrate the area under the exothermic peak to calculate

in J/g, and convert this to kJ/mol. Validate the accuracy of the measurement by comparing the result against the theoretical ~64% strain energy release rule[2]. -

Kinetic Modeling (Optional): To determine the activation energy (

) of the decomposition process, repeat the thermal ramp at varying heating rates (e.g., 2, 5, 15, and 20°C/min) and apply the Kissinger kinetic model to the shift in peak decomposition temperatures.

Caption: Experimental workflow for assessing the thermal stability and decomposition kinetics.

Implications for Drug Development

The thermodynamic profile of Methyl 4-carbamoylcubane-1-carboxylate dictates specific handling parameters in pharmaceutical pipelines. While the inherent strain energy raises valid concerns regarding thermal degradation, the kinetic trapping provided by orbital symmetry and the solid-state stabilization provided by the 1,4-substituents render it practically stable for standard formulation[5],[4]. Drug development professionals must ensure that high-shear manufacturing processes (e.g., jet milling, tableting) do not generate localized hot spots that could overcome the kinetic barrier, thereby triggering an exothermic runaway.

References

-

The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives | ACS Publications |[Link]

-

Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives | ACS Publications |[Link]

-

Approaches to 1,4-Disubstituted Cubane Derivatives as Energetic Materials: Design, Theoretical Studies and Synthesis | PubMed |[Link]

-

Selective Synthesis of 1,3-Substituted Cuneanes: En Route to Potent Bioisosteres of m-Substituted Benzenes | ChemRxiv |[Link]

-

Not Your Usual Bioisostere: Solid State Study of 3D Interactions in Cubanes | TARA (Trinity College Dublin) |[Link]

Sources

Cubane Scaffolds in Fragment-Based Drug Discovery: A Technical Guide to Navigating Three-Dimensional Chemical Space

Abstract

Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-to-lead process by championing the principle that small, low-complexity molecules can be identified and optimized into potent, high-quality drug candidates. However, the FBDD landscape has been historically dominated by flat, aromatic fragments. This guide delves into the burgeoning field of three-dimensional (3D) scaffolds, with a specific focus on the cubane moiety. As a saturated, strained, and geometrically unique hydrocarbon, cubane offers a compelling solution to the "flatland" problem in medicinal chemistry. We will explore the strategic advantages of cubane as a benzene bioisostere, detail the synthetic advancements that have made its application feasible, and provide a technical overview of its integration into modern FBDD workflows, from library design and screening to hit validation and lead optimization. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of cubane to unlock novel biological targets and design next-generation therapeutics with superior physicochemical and pharmacokinetic profiles.

Introduction: The Imperative for Three-Dimensionality in Drug Discovery

The paradigm of Fragment-Based Drug Discovery (FBDD) is built upon the efficient exploration of chemical space. Unlike high-throughput screening (HTS), which tests large collections of drug-like molecules, FBDD identifies low-molecular-weight fragments (typically ≤ 300 Da) that bind to a biological target with low affinity.[1][2] These initial "hits" are then optimized into high-affinity leads through structure-guided strategies such as fragment growing, merging, or linking.[1]

A persistent challenge in FBDD has been the over-reliance on sp²-rich, planar aromatic structures. This "escape from flatland" dilemma highlights a critical need for scaffolds that offer greater three-dimensionality.[3] 3D fragments can provide improved physicochemical properties, such as enhanced solubility and metabolic stability, by disrupting the π-π stacking interactions common with flat molecules.[3][4] Furthermore, their well-defined exit vectors can probe the complex, contoured binding sites of proteins more effectively than their planar counterparts.

The Cubane Scaffold: A Unique Proposition

Cubane (C₈H₈) is a synthetic hydrocarbon featuring eight carbon atoms arranged at the corners of a cube.[5] Initially of theoretical and academic interest due to its extreme bond-angle strain (~90° instead of the ideal 109.5°), cubane is remarkably kinetically stable under physiological conditions.[5][6] Its rigid, cage-like structure and precise geometry make it an exceptional scaffold for medicinal chemistry.[4][7]

Cubane as a Benzene Bioisostere

A primary application of cubane in drug design is as a non-classical bioisostere for the benzene ring.[8] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological responses.[3] Cubane offers several advantages over benzene:

-

Geometric Mimicry : The body diagonal of the cubane cage is nearly identical to the diameter of a benzene ring, allowing it to act as a substitute for para-substituted phenyl groups.[7][9] Recent synthetic advances have also unlocked access to 1,2- and 1,3-disubstituted cubanes, which can effectively mimic ortho- and meta-substituted benzenes, respectively.[10][11]

-

Improved Physicochemical Properties : Replacing an electron-rich aromatic ring with a saturated, sp³-hybridized cubane scaffold can mitigate issues related to oxidative metabolism by cytochrome P450 enzymes, a common liability for benzene-containing drugs.[3] This substitution often leads to enhanced metabolic stability and improved solubility.[4][10]

-

Rigidity and Vector Control : The rigid cubane framework locks substituents into fixed spatial orientations, providing precise and predictable vectors for exploring a protein's binding pocket.[7] This is a significant advantage in the iterative process of fragment-to-lead optimization.

The logical workflow for employing cubane as a benzene bioisostere in a drug design program is illustrated below.

Caption: Workflow for using cubane as a benzene bioisostere in drug design.[12]

Crafting the Cubane Fragment Library: Synthesis and Strategy

The utility of cubane in FBDD was historically limited by synthetic accessibility.[10][11] However, recent breakthroughs have made the large-scale synthesis of key cubane intermediates not only possible but practical, paving the way for the construction of diverse fragment libraries.[13]

Foundational Synthetic Methodologies

The cornerstone of many cubane syntheses is cubane-1,4-dicarboxylic acid , first prepared by Eaton and Cole in 1964.[5] This intermediate serves as a versatile starting point for creating 1,4-disubstituted cubanes.[14] The major challenge for medicinal chemistry—accessing non-linear isomers—has been overcome by novel synthetic strategies.

Key Synthetic Advancements:

-

Access to 1,3- and 1,2-Disubstituted Cubanes : Expedient routes using cyclobutadiene precursors and photolytic C–H carboxylation reactions have been developed, enabling the synthesis of cubane scaffolds that mimic meta- and ortho-substituted phenyl rings.[10][11]

-

Copper-Catalyzed Cross-Coupling : The strained nature of the cubane core makes it susceptible to metal-catalyzed valence isomerization, which complicated traditional cross-coupling reactions.[10][11] The development of copper photoredox-catalyzed protocols allows for a wide range of C-N, C-C(sp³), C-C(sp²), and C-CF₃ bond formations, dramatically expanding the chemical diversity that can be installed on the cubane scaffold.[10][15]

Experimental Protocol: Copper-Catalyzed Amination of a Cubane Carboxylic Acid

This protocol provides a generalized procedure for a key transformation enabling the synthesis of cubane-amine fragments, which can serve as bioisosteres for anilines. This method avoids the Curtius rearrangement, offering a more direct and functional-group-tolerant alternative.[10]

Step-by-Step Methodology:

-

Reaction Setup : To an oven-dried vial equipped with a magnetic stir bar, add the cubane carboxylic acid (1.0 equiv), the desired amine (1.2 equiv), copper(I) oxide (Cu₂O, 0.1 equiv), and an appropriate organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv).

-

Solvent Addition : Add anhydrous, degassed toluene to the vial to achieve a concentration of 0.1 M with respect to the cubane starting material.

-

Reaction Execution : Seal the vial and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired aminated cubane.

This protocol is a self-validating system; successful amination confirms the compatibility of the copper catalyst with the strained cubane core, a critical consideration for library synthesis.

Principles of Cubane Fragment Library Design

A high-quality fragment library should possess both chemical diversity and shape diversity.[16] For a cubane-based library, the design should focus on:

-

3D Character : The inherent three-dimensionality of the cubane core is its primary advantage. This can be quantified using metrics like the Principal Moments of Inertia (PMI), which describe the mass distribution of a molecule.

-

Vector Diversity : Fragments should be functionalized at the 1,4-, 1,3-, and 1,2-positions to provide diverse exit vectors for subsequent fragment growing.

-

Functional Group Presentation : The library should include a balanced set of pharmacophoric features, including hydrogen bond donors, hydrogen bond acceptors, and lipophilic groups, to maximize the potential for productive interactions with a target.[17]

Screening and Hit Validation: Finding the Right Fit

Identifying the weak but meaningful interactions between fragments and a target protein requires sensitive biophysical techniques. The choice of method depends on factors like protein consumption, throughput, and the type of information desired.

Sources

- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 2. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. High energy derivatives of Cubane [ch.ic.ac.uk]

- 6. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine[v1] | Preprints.org [preprints.org]

- 7. High energy derivatives of Cubane [ch.ic.ac.uk]

- 8. tara.tcd.ie [tara.tcd.ie]

- 9. researchgate.net [researchgate.net]

- 10. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A practical synthesis of 1,3-disubstituted cubane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic stability profile of cubane vs phenyl linkers

The following technical guide details the metabolic stability profile of cubane linkers versus phenyl rings, designed for researchers and drug development professionals.

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary: The "Escape from Flatland"

The replacement of planar phenyl rings (

Contrary to the assumption that "cages are inert," cubane bioisosteres exhibit a complex metabolic profile. While the high

Mechanistic Rationale: Why Cubane Modulates Stability

To predict the metabolic fate of a cubane analog, one must understand the fundamental differences in electronic structure compared to benzene.

C-H Bond Dissociation Energy (BDE) & Hybridization

The carbon atoms in cubane are

-

Benzene: Susceptible to CYP450-mediated epoxidation (formation of arene oxides) and hydroxylation due to the electron-rich

-cloud. -

Cubane: Lacks a

-system, rendering it immune to arene oxide formation. The strong C-H bonds generally resist hydrogen atom abstraction (HAT) by CYP450 iron-oxo species.

Steric Bulk and Vector Alignment

Cubane is a "fat" spacer. Its body diagonal (2.72 Å) mimics the distance of a para-substituted benzene (2.79 Å), but its volume is significantly larger. This 3D bulk can sterically hinder access to adjacent metabolic hotspots (e.g., labile amide bonds or benzylic positions), effectively "shielding" them from enzymatic hydrolysis or oxidation.

Figure 1: Mechanistic comparison of metabolic liabilities between phenyl and cubane linkers.

Comparative Profiling: Case Studies & Data

The following data summarizes key findings where phenyl-to-cubane replacement yielded quantifiable metabolic shifts.

Case Study 1: Lumacaftor (Cystic Fibrosis)

In the development of "Cuba-Lumacaftor," the central benzene ring was replaced with a 1,4-disubstituted cubane. This is the gold-standard example of metabolic improvement.

| Parameter | Phenyl-Lumacaftor (Parent) | Cuba-Lumacaftor (Analog) | % Change |

| Intrinsic Clearance ( | -41.6% (Improved) | ||

| Solubility (pH 7.4) | Low (< 1 | High (> 100 | >100-fold |

| Metabolic Driver | Aromatic hydroxylation | Inert Cage | Stability Gain |

Data Source: Wiesenfeldt et al. (2023) & Chalmers et al.

Case Study 2: Diphenhydramine (Antihistamine)

The Williams group (University of Queensland) explored cubane analogues of diphenhydramine. Here, the results highlight the nuance of the scaffold.

-

Observation: While solubility improved, the metabolic stability did not show the drastic improvement seen in Lumacaftor.

-

Mechanism: In some contexts, the cubane core itself can become a site of oxidation (hydroxylation of the cage carbons) if the molecule positions the cage directly into the CYP450 active site heme iron.

-

Takeaway: Cubane is not "metabolically invisible"; it is merely "more resistant" than benzene.

Case Study 3: Vorinostat (SAHA - HDAC Inhibitor)

Vorinostat suffers from rapid hydrolysis of the hydroxamic acid group and glucuronidation.

-

Cubane Analog: Replacing the phenyl cap with cubane.

-

Outcome: The primary metabolic instability (hydroxamic acid) remains the rate-limiting step. However, the cubane analog demonstrated improved lipophilic efficiency (LipE) and solubility.[1]

-

Lesson: Cubane fixes the linker/solubility issues but cannot rescue a molecule if the "warhead" (e.g., hydroxamic acid) is the primary metabolic soft spot.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of cubane analogues, a standard microsomal stability assay must be adapted to account for the high lipophilicity and potential volatility of cage-like hydrocarbons.

Protocol: Comparative Determination

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds (10 mM DMSO stock).

-

Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Pre-Incubation:

-

Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

-

Spike Test Compound to final concentration of 1

(keep DMSO < 0.1%). -

Incubate at 37°C for 5 minutes (shaking water bath).

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate metabolism.

-

Control: Run a "minus NADPH" arm to detect non-CYP degradation (hydrolysis).

-

-

Sampling (Time Course):

-

Extract 50

aliquots at -

Immediately dispense into 150

ice-cold Stop Solution (ACN) to quench.

-

-

Analysis:

-

Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet protein.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Note for Cubanes: Ensure LC gradient accounts for the shift in retention time; cubanes are often less lipophilic (lower LogP) than their phenyl counterparts, eluting earlier.

-

-

Calculation:

-

Plot

vs. Time.[2] -

Slope

= elimination rate constant. - .

- .

-

Figure 2: Microsomal Stability Assay Workflow for Cubane Analogues.

Synthesis & Handling Considerations

While metabolically robust, the cubane core presents unique synthetic challenges that can impact drug development workflows.[3][4]

-

Thermal Stability: Cubane is kinetically stable up to ~200°C despite its strain energy. It will not decompose under standard physiological or metabolic assay conditions.

-

Solubility Artifacts: Cubane analogs are often significantly more soluble than phenyl parents. Ensure your LC-MS method does not elute the compound in the solvent front (void volume), which can lead to ion suppression and inaccurate clearance data.

-

Metabolic "Switching": Be aware that blocking the phenyl ring metabolism may shunt metabolism to another site on the molecule (e.g., N-dealkylation). Always monitor for new metabolites when performing this switch.

References

-

Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature. Link

-

Chalmers, B. A., et al. (2016). Validating the Cubane Bioisostere Strategy. Angewandte Chemie International Edition. Link

-

Houston, S. D., et al. (2019).[5] The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry. Link

-

Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie. Link

-

Tsanaktsidis, J. (2019).[5] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 3. preprints.org [preprints.org]

- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - PubMed [pubmed.ncbi.nlm.nih.gov]

Escaping Flatland: The Solubility and Pharmacokinetic Advantages of Cubane-1-Carboxylate Derivatives

Executive Summary

A pervasive bottleneck in modern drug development is the poor aqueous solubility of lead compounds, a phenomenon largely driven by the over-reliance on planar,

The Physicochemical Causality: Why Cubane?

First hypothesized by Philip Eaton in 1992, cubane (

However, the true advantage of cubane-1-carboxylates lies in their thermodynamic dissolution profile .

Planar aromatic rings pack tightly in the solid state via

Furthermore, the extreme ring strain of the cubane cage imparts unusually high

Quantitative Evidence: Benzene vs. Cubane Bioisosteres

To illustrate the empirical impact of this bioisosteric switch, we can examine the comparative data between the benzene-containing cystic fibrosis drug Lumacaftor and its 1,3-cubane bioisostere (Cuba-Lumacaftor), as developed by MacMillan and colleagues 4, 3.

| Parameter | Benzene Scaffold (Lumacaftor) | Cubane Bioisostere (Cuba-Lumacaftor) | Causality / Mechanism |

| Aqueous Solubility (Neutral pH) | Baseline | Significantly Improved | Disruption of planar |

| Aqueous Solubility (Low pH) | Poor | Markedly Improved | pH-independent dissolution profile due to lowered lattice energy [[4]](). |

| Metabolic Stability ( | 11.96 μL/min/10⁶ cells | 6.98 μL/min/10⁶ cells | Ring strain imparts high |

| Lipophilicity ( | Baseline | Comparable / Unchanged | Cubane closely mimics the spatial volume and diameter of benzene 3. |

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between structural modification, thermodynamic properties, and the resulting pharmacokinetic advantages.

Caption: Thermodynamic pathways comparing planar

Self-Validating Experimental Protocols

To integrate cubane-1-carboxylates into a drug discovery pipeline, researchers must overcome historical synthetic hurdles—namely, metal-catalyzed valence isomerization (cage opening) during derivatization 4, [[5]](). The following protocols are designed with built-in validation steps to ensure structural integrity and accurate physicochemical profiling.

Protocol A: Copper-Catalyzed Cross-Coupling of Cubane-1-Carboxylates

Causality: Traditional palladium cross-coupling often destroys the strained cubane cage. By leveraging copper catalysis—which undergoes slow oxidative addition but rapid reductive elimination—we can successfully functionalize cubane without triggering valence isomerization into cyclooctatetraene 4, 6.

-

Radical Generation: In a nitrogen-purged glovebox, combine the target alkyl/aryl bromide with a silicon-based radical mediator to generate the necessary carbon radicals.

-

Catalyst Introduction: Add a Cu(I) catalyst alongside non-nucleophilic tertiary aminosilanes. The aminosilanes are critical as they tolerate a wide variety of functional groups while facilitating the cross-coupling 6.

-

Coupling Reaction: Introduce the cubane-1-carboxylate precursor. Stir at room temperature under blue LED irradiation (if utilizing photoredox conditions) for 12 hours.

-

Self-Validation (NMR Verification): Post-purification, immediately perform

NMR. The intact cubane cage exhibits a highly symmetric, sharp multiplet signature (typically around 4.0–4.2 ppm depending on substitution). Crucial Check: The absence of vinylic protons in the 5.0–6.5 ppm range validates that no metal-catalyzed cage opening occurred.

Protocol B: Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

Causality: Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to temporary supersaturation. To accurately measure the thermodynamic advantage of the lowered crystal lattice energy of cubane derivatives, an isothermal shake-flask method must be employed 7.

-

Saturation: Add an excess amount of the crystalline cubane-1-carboxylate derivative to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Visible undissolved solid must remain to guarantee saturation.

-

Equilibration: Seal the vial and incubate in an orbital shaker at exactly 25.0°C for 48 hours. Note: A 48-hour window is mandatory to ensure the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes to pellet the undissolved crystal lattice. Carefully extract the supernatant without disturbing the pellet.

-

Self-Validation (pH Check): Measure the pH of the extracted supernatant. Because carboxylate dissolution can act as a buffer sink, a shift in pH invalidates the measurement. If the pH remains 7.4 ± 0.1, the system is validated.

-

Quantification: Dilute the supernatant in the mobile phase and quantify the dissolved concentration using HPLC-UV against a pre-established standard calibration curve.

Conclusion

The transition from planar benzenes to

References

- TCI Chemicals.Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring.

- National Institutes of Health (PMC).General Access to Cubanes as Benzene Bioisosteres.

- Enamine.Cubanes for Medicinal Chemistry.

- Alfa Chemistry.General Synthesis of Benzene Bioisosteric Cubane.

- Chemistry World.Cubanes help drugs take the strain.

- ResearchGate.A practical synthesis of 1,3-disubstituted cubane derivatives.

- Beilstein Journals.(Bio)isosteres of ortho- and meta-substituted benzenes.

- Benchchem.Cubane-1,3-dicarboxylic acid | 5604-95-5.

Sources

- 1. Cubanes for Medicinal Chemistry - Enamine [enamine.net]

- 2. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]

- 3. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]

- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cubane-1,3-dicarboxylic acid | 5604-95-5 | Benchchem [benchchem.com]

Application Note: Synthesis of Methyl 4-carbamoylcubane-1-carboxylate

Abstract & Strategic Significance

This application note details the synthesis of Methyl 4-carbamoylcubane-1-carboxylate (MeOOC-Cubane-CONH₂), a critical intermediate in medicinal chemistry.

Why this molecule?

In modern drug discovery, the cubane scaffold (

The target molecule represents a "desymmetrized" cubane core, possessing two distinct handles (ester and amide) for orthogonal functionalization. This protocol addresses the primary challenge: breaking the symmetry of the readily available dimethyl cubane-1,4-dicarboxylate without over-hydrolysis.

Retrosynthetic Analysis & Workflow

The synthesis relies on a high-fidelity partial hydrolysis followed by activation and amidation. The cubane core is kinetically stable despite its high strain energy (~166 kcal/mol), allowing for standard acid-base manipulations.

Synthetic Pathway (DOT Visualization)

Figure 1: Step-wise conversion of the symmetric diester to the asymmetric amide-ester.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale (Causality) |

| Stoichiometry (Step 1) | 0.95 eq. Base | Using <1.0 equivalent prevents formation of the di-acid. Unreacted diester is easily recovered; di-acid is waste. |

| Solvent System | THF/MeOH (1:1) | Diester is poor in pure MeOH. THF ensures homogeneity, critical for controlling local concentration of base. |

| Activation Agent | Oxalyl Chloride | Thionyl chloride ( |

| pH Control | pH 2-3 (Workup) | Cubane carboxylic acids are weak acids ( |

Detailed Experimental Protocols

Protocol A: Desymmetrization (Partial Hydrolysis)

Objective: Convert Dimethyl cubane-1,4-dicarboxylate to 4-(methoxycarbonyl)cubane-1-carboxylic acid.

Reagents:

-

Dimethyl cubane-1,4-dicarboxylate (10.0 g, 45.4 mmol)

-

NaOH (1.72 g, 43.1 mmol, 0.95 eq ) dissolved in MeOH (20 mL)

-

THF (100 mL) / MeOH (80 mL) mixture

Procedure:

-

Dissolution: Charge the diester into a 500 mL round-bottom flask. Add THF and MeOH. Stir until fully dissolved.

-

Note: If the diester does not dissolve, gently warm to 30°C. Do not add base until the solution is homogeneous.

-

-

Controlled Addition: Cool the solution to 0°C. Add the NaOH/MeOH solution dropwise over 60 minutes via an addition funnel.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup (The "Recycle" Strategy):

-

Concentrate the mixture in vacuo to remove THF/MeOH.

-

Dilute residue with water (100 mL).[5][6] The solution will be cloudy (unreacted diester).

-

Extraction 1 (Recovery): Extract with Dichloromethane (DCM) (

mL). Save these organics! They contain ~20-30% unreacted diester which can be recycled. -

Acidification: Cool the aqueous layer to 0°C. Acidify to pH 2 using 1M HCl. A white precipitate will form.[6]

-

Extraction 2 (Product): Extract the milky aqueous layer with Ethyl Acetate (

mL).

-

-

Isolation: Dry Ethyl Acetate layer over

, filter, and concentrate.-

Yield: Expect ~6.5 g (72% based on reacted material) of white powder.

-

Protocol B: Amidation via Acid Chloride

Objective: Convert the mono-acid to Methyl 4-carbamoylcubane-1-carboxylate.

Reagents:

-

Mono-acid from Protocol A (5.0 g, 24.2 mmol)

-

Oxalyl Chloride (3.1 mL, 36.3 mmol, 1.5 eq)

-

DMF (anhydrous, 3 drops)

-

DCM (anhydrous, 50 mL)

-

Ammonia (28% aqueous or 0.5M in dioxane)

Procedure:

-

Activation: Suspend the mono-acid in anhydrous DCM under Nitrogen. Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

,-

Observation: The suspension will clear as the acid chloride forms. Stir at RT for 2 hours until gas evolution ceases.

-

-

Concentration: Evaporate solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).

-

Amidation:

-

Option A (Gas): Bubble

gas through the solution at 0°C for 15 mins. -

Option B (Aqueous): Add the DCM solution dropwise to a rapidly stirring mixture of 28%

(20 mL) at 0°C.

-

-

Purification:

-

Separate phases. Wash organic layer with saturated

(removes unreacted acid) and Brine. -

Dry over

and concentrate. -

Recrystallization: Recrystallize from minimal hot methanol or benzene/hexane.

-

Quality Control & Validation

Self-Validating the Structure: The cubane core has a distinct NMR signature. The loss of symmetry in the target molecule is the key validation marker.

| Analysis | Expected Result | Interpretation |

| 1H NMR (CDCl3) | Methyl ester singlet. | |

| In the symmetric diester, these are a singlet. In the target, they split into complex multiplets due to the asymmetry (A2B2C2 system). | ||

| Amide protons (broad, exchangeable). | ||

| 13C NMR | ~172 ppm (Ester C=O) | Distinct from Amide C=O. |

| ~174 ppm (Amide C=O) | ||

| ~48-55 ppm (Cubane C) | Cubane cage carbons. | |

| IR Spectroscopy | 1720 cm⁻¹ (Ester) | Sharp carbonyl stretch. |

| 1660 cm⁻¹ (Amide I) | Amide carbonyl stretch. |

Troubleshooting Logic

Figure 2: Diagnostic logic for the desymmetrization step.

Safety & Handling

-

Energetic Material: While 1,4-disubstituted cubanes are generally stable, the cubane cage contains significant strain energy. Avoid heating neat material above 150°C.

-

Oxalyl Chloride: Releases toxic CO and HCl gas. All activation steps must be performed in a functioning fume hood.

-

Waste Disposal: Cubane residues should not be mixed with strong oxidizers or transition metals in waste streams to avoid catalytic decomposition/rearrangement (e.g., to cuneanes).

References

-

Original Synthesis: Eaton, P. E., & Cole, T. W. (1964).[1][7] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.[8] Link

-

Scale-Up Protocol: Bliese, M., & Tsanaktsidis, J. (1997).[8][9] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189-192.[9] Link

-

Pilot Plant Optimization: Falkiner, M. J., et al. (2013).[1] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[9][10] Organic Process Research & Development, 17(12), 1503–1509. Link

-

Bioisostere Concept: Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold for Medicinal Chemistry. Angewandte Chemie International Edition, 55(11), 3580-3585. Link

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. magqu.com [magqu.com]

- 5. orgsyn.org [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Cubane - Wikipedia [en.wikipedia.org]

- 8. petrolpark.co.uk [petrolpark.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Selective hydrolysis of methyl ester in cubane derivatives

Application Notes & Protocols

Introduction: The Synthetic Challenge of a Promising Scaffold

The cubane framework, a highly strained, cage-like C₈H₈ hydrocarbon, has transitioned from a synthetic curiosity to a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its rigid structure and unique three-dimensional arrangement of substituents make it an ideal bioisostere for benzene, offering a non-aromatic, metabolically stable alternative for drug design.[3][4] Many bioactive cubanes and patented compounds originate from readily accessible starting materials like dimethyl 1,4-cubanedicarboxylate.[1][3]

However, the very stability and steric congestion of the cubane cage present formidable challenges for selective chemical manipulation. Differentiating between two identical functional groups, such as the methyl esters in dimethyl 1,4-cubanedicarboxylate, is a common yet difficult synthetic problem. Standard saponification conditions often lead to a mixture of starting material, the desired mono-acid, and the di-acid, complicating purification and reducing yields.

This guide provides a detailed examination of the principles and a field-proven protocol for the selective monohydrolysis of methyl esters on a cubane core. We will explore the mechanistic rationale behind the chosen conditions and offer a step-by-step methodology designed for reproducibility and success in a research setting.

Mechanistic Principles and Strategic Considerations

The Basics of Ester Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis, or saponification, is a fundamental organic reaction.[5] The mechanism proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an alkoxide (in this case, methoxide) to yield a carboxylate salt.[5][6] An acidic workup is required to protonate the carboxylate and furnish the final carboxylic acid.[5]

The Cubane Challenge: Steric Hindrance

The primary obstacle in functionalizing the cubane scaffold is severe steric hindrance.[6] The compact, cage-like structure shields the carbonyl carbon of the ester group, making it less accessible to the hydroxide nucleophile. Consequently, hydrolysis of cubane esters often requires more forcing conditions (higher temperatures, longer reaction times) than their acyclic or less-hindered counterparts.[7][8] This difficulty is compounded when selectivity is required; harsh conditions that successfully hydrolyze the first ester are likely to hydrolyze the second as well.

A Strategy for Selective Monohydrolysis

The key to achieving selective monohydrolysis lies in precise stoichiometric control and exploiting differences in solubility between the resulting salts. The protocol detailed below is adapted from a procedure developed by Eaton for the synthesis of cubane mono-acid mono-ester derivatives.[9] The strategy relies on two core principles:

-

Stoichiometric Control: Using exactly one molar equivalent of a strong base (e.g., Sodium Hydroxide) ensures that, in principle, there is only enough nucleophile to react with one ester group per molecule.

-

In Situ Precipitation: The sodium salt of the resulting mono-acid mono-ester is carefully precipitated from the reaction mixture. This removes the product from solution as it is formed, preventing it from reacting with any remaining base and undergoing a second hydrolysis. The unreacted starting diester and the undesired di-sodium salt of the di-acid remain in solution, allowing for separation.

This approach provides a reliable method for isolating the desired mono-protected cubane derivative, a crucial building block for further asymmetric functionalization.

Workflow for Selective Monohydrolysis

The following diagram outlines the complete workflow, from the starting diester to the purified mono-acid product.

Caption: Workflow for selective cubane methyl ester monohydrolysis.

Detailed Experimental Protocol

This protocol describes the selective monohydrolysis of dimethyl cubane-1,4-dicarboxylate to yield 4-(methoxycarbonyl)cubane-1-carboxylic acid.

Materials and Reagents:

-

Dimethyl cubane-1,4-dicarboxylate

-

Sodium hydroxide (NaOH), pellets or powder

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Hydrochloric acid (HCl), concentrated (or 2M solution)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask with stir bar

-

Glass funnel and filter paper or Büchner funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

Part A: Reaction Setup and Hydrolysis

-

Prepare NaOH Solution: Prepare a 0.5 M solution of NaOH in methanol. Accurately weigh the required amount of NaOH and dissolve it in the appropriate volume of anhydrous methanol. Causality Note: Using a standardized solution is critical for accurate stoichiometry. Methanol is used as a co-solvent to ensure solubility of the cubane diester.

-

Dissolve Substrate: In a round-bottom flask, dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq.) in a minimal amount of methanol.

-

Initiate Hydrolysis: While stirring at room temperature, add exactly 1.0 molar equivalent of the methanolic NaOH solution dropwise to the dissolved substrate.

-

Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The mono-acid product should have a lower Rf value than the starting diester. The reaction is typically complete within 2-4 hours. Self-Validation Note: Careful monitoring prevents over-reaction. The goal is the disappearance of a significant portion of the starting material and the appearance of a new, more polar spot.

Part B: Isolation of the Mono-salt

-

Precipitation: Once the reaction has reached the desired conversion, begin adding anhydrous diethyl ether to the reaction mixture with vigorous stirring. Continue adding ether until a fine white precipitate forms and no more solid appears to be crashing out.[9] Causality Note: The sodium salt of the mono-acid is insoluble in the methanol/ether mixture, while the unreacted diester remains soluble. This differential solubility is the basis for the separation.

-

Isolate Solid: Collect the precipitated white solid by vacuum filtration. Wash the solid sparingly with cold diethyl ether to remove any residual starting material.

Part C: Acidification and Product Extraction

-

Acidification: Transfer the collected solid to a beaker or flask and dissolve it in a minimal amount of deionized water. Cool the aqueous solution in an ice bath and acidify by slowly adding 2M HCl until the pH is ~2 (confirm with pH paper). A white precipitate of the carboxylic acid should form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Wash and Dry: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude mono-acid mono-ester.

Part D: Purification and Characterization

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final product, 4-(methoxycarbonyl)cubane-1-carboxylic acid, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of both a methyl ester signal (~3.7 ppm in ¹H NMR) and a carboxylic acid proton (broad singlet, >10 ppm) confirms success.

Summary of Reaction Parameters

The principles of this protocol can be adapted for other substrates. The table below summarizes key parameters and expected outcomes for sterically hindered esters.

| Substrate | Base (eq.) | Solvent System | Temp. | Typical Time | Key Outcome & Selectivity | Reference |

| Dimethyl cubane-1,4-dicarboxylate | NaOH (1.0) | MeOH / Et₂O | RT | 2-4 h | High selectivity for mono-acid via salt precipitation. | [9] |

| Sterically Hindered Aryl Esters | LiOH (1-3) | THF/MeOH/H₂O | RT | 12-24 h | LiOH is often preferred for complex substrates due to better solubility of its salts. | [10] |

| General Hindered Esters | NaOH (~3) | CH₂Cl₂/MeOH (9:1) | RT | 1-3 h | Non-aqueous systems can accelerate hydrolysis by using "naked" hydroxide ions. | [7][8] |

| General Methyl Esters | LiCl/H₂O | DMF (MW) | 100-120°C | 5-15 min | Lewis acid assistance and microwave irradiation can dramatically reduce reaction times. | [11] |

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Conversion / No Reaction | Insufficient reaction time. Deactivated base. | Allow the reaction to stir for a longer period, monitoring by TLC. Prepare a fresh solution of methanolic NaOH. |

| Formation of Di-acid | Excess base was used. Reaction time was too long. Insufficient ether added for precipitation. | Re-verify the concentration of your base solution and ensure accurate stoichiometric addition. Monitor the reaction closely and initiate precipitation as soon as a reasonable amount of product has formed. Add more ether to ensure complete precipitation of the mono-salt. |

| Product is an oil / Fails to Recrystallize | Impurities present (e.g., residual starting material or di-acid). | Purify the crude product using silica gel column chromatography. |

| Low Isolated Yield | Incomplete precipitation of the mono-salt. Product loss during extraction due to insufficient acidification. | Use a larger volume of ether for precipitation. Ensure the flask is well-chilled. Ensure the aqueous phase is strongly acidic (pH 1-2) before extraction to fully protonate the carboxylate. |

References

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Cabanillas, A., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

-

Fluorochem, Inc. (1989). Cubane Derivatives for Propellant Applications. DTIC. Retrieved from [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

-

Barrett, A. G. M. (n.d.). Carboxyl Protecting Groups. In Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]

- Shell Internationale Research Maatschappij B.V. (1980). Hydrolysis of methyl esters. U.S. Patent 4,185,027.

-

Petrolpark. (2022, May 30). Synthesis of Cubane. Retrieved from [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link] (Note: This is a representative link for scientific literature; the original source is a course note.)

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bases for Ester Hydrolysis. Retrieved from [Link]

-

Mori, K., et al. (2023, October 18). Strategy for C−H Functionalization of Cubanes: From Stoichiometric Reaction to Catalytic Methodology. ResearchGate. Retrieved from [Link]

-

Macmillan Group. (2023, March 27). General Access to Cubanes as Benzene Bioisosteres. Princeton University. Retrieved from [Link]

-

Organic Synthesis International. (2014, February 1). The Magic of Cubane!. Retrieved from [Link] (Note: This is a representative link for organic syntheses; the original article may be from a different source).

-

Theodorou, V., et al. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]

-

ResearchGate. (2017, July 26). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Cuneanes as Benzene Isosteres and Energetic Materials. Retrieved from [Link]

-

Yadav, J. S., et al. (2009, September 4). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 39(19). Retrieved from [Link]

-

Wodtke, R., et al. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. MDPI. Retrieved from [Link]

-

ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

Wright, D., et al. (2024, February 23). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Lincoln Repository. Retrieved from [Link]

-

Williams, C. M., et al. (2023, July 21). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. repository.lincoln.ac.uk [repository.lincoln.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Bases - Wordpress [reagents.acsgcipr.org]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Amide Coupling Reactions Using Methyl 4-Carbamoylcubane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of the Cubane Scaffold in Medicinal Chemistry

The cubane scaffold, a synthetic C₈H₈ hydrocarbon, presents a unique and compelling architectural motif for medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a bioisosteric replacement for phenyl rings and other aromatic systems, enabling exploration of novel chemical space with distinct spatial arrangements of substituents.[1][2] The saturated nature of the cubane core, combined with its inherent strain energy, imparts unique electronic and metabolic properties to molecules that incorporate it.[3][4] Methyl 4-carbamoylcubane-1-carboxylate is a bifunctional building block poised for the synthesis of novel, highly structured amide derivatives. The presence of the methyl ester provides a handle for amide bond formation, while the carbamoyl group offers a point for further functionalization or can serve as a key pharmacophoric element.

This guide provides a detailed exploration of the considerations and protocols for utilizing Methyl 4-carbamoylcubane-1-carboxylate in amide coupling reactions, with a focus on overcoming the inherent challenges posed by the sterically demanding cubane framework.

The Challenge: Steric Hindrance in Amide Coupling with Cubane Derivatives

The compact and rigid nature of the cubane core presents a significant steric impediment around the reactive carbonyl center of the methyl ester. This steric hindrance can dramatically slow down the rate of amide bond formation and often leads to low yields or failed reactions with standard coupling protocols.[5][6] Therefore, the selection of appropriate coupling reagents and reaction conditions is paramount to achieving successful and efficient amide synthesis with this unique substrate.

Principles of Amide Coupling with Sterically Hindered Carboxylic Acids

The formation of an amide bond from a carboxylic acid (or its ester) and an amine is a condensation reaction that typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[7] In the context of Methyl 4-carbamoylcubane-1-carboxylate, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid before activation.

The general mechanism involves the conversion of the carboxylic acid into a more reactive species, such as an active ester, acyl halide, or acyl-iso-urea, which is then readily attacked by the amine.[8][9] For sterically hindered substrates, the choice of activating agent is critical. Reagents that form less bulky and more reactive intermediates are generally preferred.[5][10]

Caption: General workflow for amide coupling.

Selecting the Right Coupling Reagent: A Comparative Overview

Given the steric challenges, the choice of coupling reagent is a critical determinant of success. Standard carbodiimide reagents like DCC or EDC, while common, may prove inefficient for this substrate.[5][8] More potent and specialized reagents are recommended.

| Coupling Reagent | Class | Advantages for Hindered Substrates | Disadvantages |

| HATU | Uronium/Aminium Salt | Highly efficient, fast reaction times, minimizes racemization.[11] | Can be expensive, requires a non-nucleophilic base (e.g., DIPEA). |

| HBTU/TBTU | Uronium/Aminium Salt | Similar to HATU, good for many applications. | Can be slightly less reactive than HATU for very hindered cases. |

| COMU | Uronium Salt | High efficiency, improved safety profile over HOBt-based reagents. | Relatively newer, may be less readily available. |

| Acyl Fluoride Formation | Acyl Halide | Forms a small, highly reactive intermediate, excellent for hindered systems.[5] | Requires a two-step, one-pot procedure with a fluorinating agent (e.g., PyFluor, XtalFluor). |

Detailed Experimental Protocols

Protocol 1: Hydrolysis of Methyl 4-carbamoylcubane-1-carboxylate

Objective: To convert the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for amide coupling.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 4-carbamoylcubane-1-carboxylate | ~207.2 (estimated) | 1.0 g | 4.83 mmol |

| Lithium Hydroxide (LiOH) | 23.95 | 0.23 g | 9.66 mmol |

| Tetrahydrofuran (THF) | - | 20 mL | - |

| Water (H₂O) | - | 10 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Dissolve Methyl 4-carbamoylcubane-1-carboxylate in a mixture of THF and water in a round-bottom flask.

-

Add lithium hydroxide and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple the resulting 4-carbamoylcubane-1-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Carbamoylcubane-1-carboxylic acid | ~193.2 (estimated) | 0.5 g | 2.59 mmol |

| Amine (R-NH₂ or R₂NH) | Varies | 1.1 eq | 2.85 mmol |

| HATU | 380.23 | 1.1 eq | 2.85 mmol |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 eq | 6.48 mmol |

| Anhydrous Dimethylformamide (DMF) | - | 15 mL | - |

Procedure:

-

In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-carbamoylcubane-1-carboxylic acid and HATU in anhydrous DMF.

-

Add DIPEA to the solution and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

-